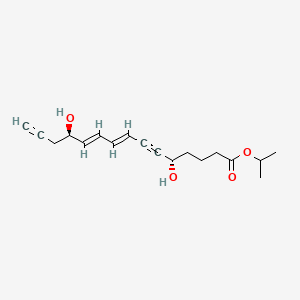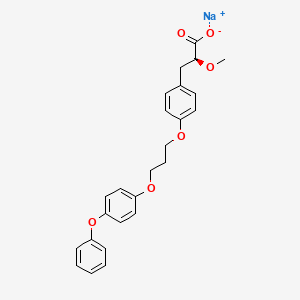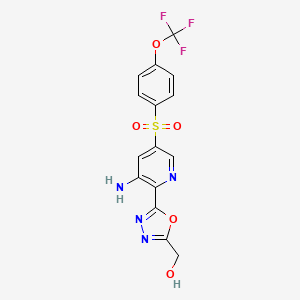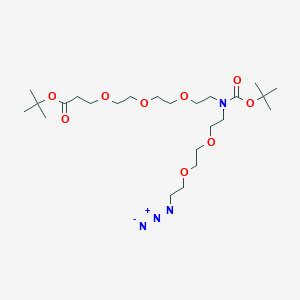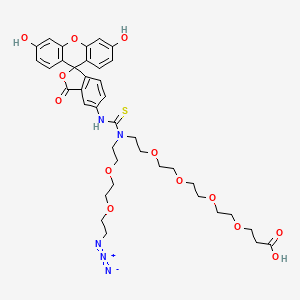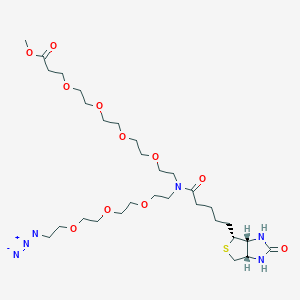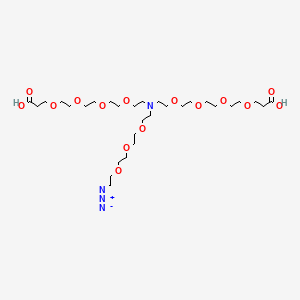
NCT-505
Vue d'ensemble
Description
“2231079-74-4 (Free base)” is also known as NCT-505 . It is a potent, selective, orally available ALDH1A1 inhibitor with an IC50 of 7 nM (hALDH1A1), and exhibits high specificity over other ALDH isozymes and unrelated dehydrogenases .
Molecular Structure Analysis
The molecular weight of “2231079-74-4 (Free base)” is 521.61 . The chemical formula is C27H28FN5O3S . The chemical name is 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of “2231079-74-4 (Free base)” include a molecular weight of 521.61 and a chemical formula of C27H28FN5O3S . It appears as a solid . It is soluble at 10 mM in DMSO .Applications De Recherche Scientifique
Inhibition de l'ALDH1A1
NCT-505 est un inhibiteur puissant et sélectif de l'aldéhyde déshydrogénase (ALDH1A1), avec une IC50 de 7 nM {svg_1} {svg_2} {svg_3}. Il présente une grande spécificité par rapport aux autres isozymes ALDH et aux déshydrogénases non apparentées {svg_4} {svg_5} {svg_6}.
Recherche sur le cancer
This compound a été utilisé dans la recherche sur le cancer, en particulier dans l'étude du cancer de l'ovaire. Il a été comparé au disulfirame, un inhibiteur de l'ALDH, pour cibler les cellules tumorales initiatrices du cancer de l'ovaire {svg_7}. Cependant, le disulfirame s'est avéré plus efficace pour réduire la viabilité de ces cellules {svg_8}.
Recherche sur les cellules souches
Le composé a été utilisé dans la recherche sur les cellules souches, en particulier dans l'étude des cellules souches cancéreuses (CSC). Les CSC sont responsables de la résistance au traitement, de la récurrence et des métastases dans le cancer de l'ovaire {svg_9}. This compound a été testé en combinaison avec le GNE-617, un inhibiteur du NAMPT, dans des sphéroïdes 3D de lignées cellulaires de cancer de l'ovaire {svg_10}.
Inhibition des enzymes métaboliques
This compound est un inhibiteur faible d'autres isozymes ALDH telles que hALDH1A2, hALDH1A3, hALDH2, hALDH3A1 avec des valeurs d'IC50 > 57 μM, 22,8 μM, 20,1 μM, > 57 μM respectivement {svg_11} {svg_12} {svg_13}.
Études sur la mort cellulaire
Le composé a été utilisé dans des études sur la mort cellulaire. Il a été observé que this compound affecte la viabilité des cellules tumorales initiatrices par rapport aux cellules adhérentes, la formation de sphères et la mort cellulaire dans des modèles de rechute in vitro {svg_14}.
Recherche sur la synergie médicamenteuse
This compound a été utilisé dans la recherche sur la synergie médicamenteuse. Il a été constaté que le disulfirame, lorsqu'il est combiné à this compound, inhibe de manière synergique la fonction mitochondriale {svg_15}.
Mécanisme D'action
Safety and Hazards
The safety information for “2231079-74-4 (Free base)” includes a signal word of "Warning" . The hazard statements include H302-H315-H319 . The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .
Relevant Papers The relevant paper for “2231079-74-4 (Free base)” is "Yang SM, et al. J Med Chem. 2018 Jun 14;61 (11):4883-4903" .
Propriétés
IUPAC Name |
1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLWOQHMQRHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?
A1: this compound is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of this compound and the broader effects of disulfiram likely lead to distinct downstream consequences.
Q2: What evidence suggests that this compound could be a potential therapeutic agent for cancer?
A2: In vitro studies have shown that this compound can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that this compound could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where this compound could help overcome resistance to existing chemotherapeutic agents.
Q3: How does the chemical structure of this compound relate to its activity?
A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of this compound and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of this compound to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.
Q4: What are the limitations of the current research on this compound and what future studies are needed?
A4: The current research on this compound primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)

